(Rac)-BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor
(Rac)-BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BAY-985, also known as BAY-985, is a potent, selective, and orally active small molecule inhibitor targeting the serine/threonine kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are critical nodes in innate immunity signaling pathways, particularly in the regulation of interferon regulatory factor 3 (IRF3). By acting as an ATP-competitive inhibitor, BAY-985 effectively blocks the phosphorylation of IRF3, a key step in the activation of the type I interferon response. This whitepaper provides an in-depth overview of the mechanism of action of (Rac)-BAY-985, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε
(Rac)-BAY-985 is a member of the benzimidazole family of compounds and has been identified as a highly selective dual inhibitor of TBK1 and IKKε.[1][2][3] These two kinases share significant structural homology and play pivotal roles in intracellular signaling cascades that are activated in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
The primary mechanism of action of BAY-985 is its ability to compete with ATP for binding to the catalytic sites of TBK1 and IKKε.[4][5] This competitive inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates. The most well-characterized downstream effector of TBK1 and IKKε is the transcription factor IRF3. Upon activation, TBK1/IKKε phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes. BAY-985 effectively abrogates this signaling cascade by inhibiting the initial phosphorylation of IRF3.
Quantitative Data Summary
The potency and selectivity of (Rac)-BAY-985 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of (Rac)-BAY-985 against Target Kinases
| Target | Assay Condition | IC50 (nM) | Reference |
| TBK1 | Low ATP | 2 | |
| TBK1 | High ATP | 30 | |
| IKKε | - | 2 | |
| (Rac)-BAY-985 (TBK1) | - | 1.5 |
Table 2: Cellular Activity of (Rac)-BAY-985
| Assay | Cell Line | IC50 (nM) | Reference |
| pIRF3 Inhibition | MDA-MB-231 | 74 | |
| Anti-proliferative | SK-MEL-2 (NRAS, TP53 mutated) | 900 | |
| Anti-proliferative | ACHN (CDKN2A mutated) | 7260 |
Table 3: Selectivity Profile of (Rac)-BAY-985 against Off-Target Kinases
| Off-Target Kinase | IC50 (nM) | Reference |
| FLT3 | 123 | |
| RSK4 | 276 | |
| DRAK1 | 311 | |
| ULK1 | 7930 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental evaluation of (Rac)-BAY-985, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of (Rac)-BAY-985 in the TBK1/IKKε signaling pathway.
Caption: A representative experimental workflow for the evaluation of (Rac)-BAY-985.
Experimental Protocols
Detailed experimental protocols for the characterization of (Rac)-BAY-985 are often proprietary. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.
TR-FRET-Based Kinase Activity Inhibition Assay
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate peptide by the target kinase (TBK1 or IKKε). Inhibition of the kinase by (Rac)-BAY-985 results in a decreased TR-FRET signal.
-
General Protocol:
-
Recombinant human TBK1 or IKKε enzyme is incubated with a biotinylated peptide substrate and ATP in a suitable assay buffer.
-
(Rac)-BAY-985 is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves. Assays are typically run at both low and high ATP concentrations to determine the mode of inhibition.
-
Cellular Phospho-IRF3 (pIRF3) Assay
-
Principle: This assay quantifies the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway. Inhibition of TBK1/IKKε by (Rac)-BAY-985 leads to a reduction in pIRF3 levels.
-
General Protocol:
-
Cells, such as MDA-MB-231, are seeded in microtiter plates.
-
Cells are pre-incubated with varying concentrations of (Rac)-BAY-985.
-
An agonist that activates the TBK1/IKKε pathway (e.g., a STING agonist or viral mimic) is added to stimulate IRF3 phosphorylation.
-
After a set incubation time, cells are lysed, and the level of pIRF3 is measured using methods such as ELISA or high-content imaging with a specific anti-pIRF3 antibody.
-
IC50 values are determined by plotting the pIRF3 signal against the concentration of (Rac)-BAY-985.
-
Cell Proliferation Assay
-
Principle: This assay measures the effect of (Rac)-BAY-985 on the proliferation of cancer cell lines.
-
General Protocol:
-
Cancer cell lines, such as SK-MEL-2 and ACHN, are seeded in 384-well microtiter plates.
-
The following day, (Rac)-BAY-985 is added at a range of concentrations.
-
Cells are incubated for a period, typically 96 hours.
-
Cell viability or proliferation is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Xenograft Model
-
Principle: This experiment evaluates the anti-tumor efficacy of (Rac)-BAY-985 in a living organism.
-
General Protocol:
-
Female NMRI nude mice are subcutaneously implanted with human cancer cells, for example, the SK-MEL-2 melanoma cell line.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
(Rac)-BAY-985 is administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. The anti-tumor efficacy is often expressed as the ratio of the mean tumor weight of the treated group to the mean tumor weight of the control group (T/C ratio).
-
Pharmacokinetics
Pharmacokinetic studies in male rats have shown that BAY-985 has high clearance (CLb = 4.0 L/h/kg), a large volume of distribution at steady state (Vss = 2.9 L/kg), and a short terminal half-life (t1/2 = 0.79 h). The oral bioavailability was determined to be low at 11%.
Conclusion
(Rac)-BAY-985 is a well-characterized, potent, and selective dual inhibitor of TBK1 and IKKε. Its mechanism of action, centered on the ATP-competitive inhibition of these kinases and the subsequent blockade of IRF3 phosphorylation, has been demonstrated through a variety of in vitro and cellular assays. While it displays anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be modest, which may be attributed to its pharmacokinetic properties. Nevertheless, (Rac)-BAY-985 serves as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε in health and disease.
